molecular formula C17H19FN2O3S B2648878 N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1797282-05-3

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2648878
CAS No.: 1797282-05-3
M. Wt: 350.41
InChI Key: FUZLRTDPJAJKLQ-UHFFFAOYSA-N
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Description

Introduction to Oxalamide Chemistry and Research Context

Historical Development of Oxalamide Research

The investigation of oxalamides originated in the early 20th century with industrial applications dominating initial research. Oxamide (H~2~NCOCONH~2~), first synthesized via hydrogen cyanide oxidation, gained prominence as a slow-release nitrogen fertilizer due to its low water solubility and gradual ammonia release. By the 1970s, medicinal applications emerged with the development of oxatomide, an N-substituted oxalamide demonstrating H~1~-histamine receptor antagonism. The 21st century witnessed accelerated innovation through advances in catalytic amidation and computational modeling, enabling precise N-functionalization. For instance, copper-catalyzed Ullmann-Goldberg reactions facilitated the synthesis of asymmetric N,N'-diaryloxalamides, while molecular docking studies (post-2010) rationalized structure-activity relationships in cyclooxygenase (COX) inhibition.

Key Milestones in Oxalamide Research
Era Development Significance
1900–1950 Industrial synthesis from cyanogen hydrolysis Established bulk production methods
1960–1980 Oxatomide as antihistamine Proof-of-concept for CNS applications
2000–2020 APCP rocket propellant additives Non-medicinal functional uses
2020–Present Fluorinated/thiophenyl derivatives for cancer therapy Targeted drug design paradigms

Significance of N-Substituted Oxalamides in Medicinal Chemistry

N-substitution transforms oxalamides from inert materials to bioactive agents by introducing:

  • Pharmacophore Diversity : Bulky aryl groups (e.g., 2-fluorophenyl) enhance target binding through π-π stacking and hydrophobic interactions.
  • Metabolic Stability : Methoxypropyl chains reduce oxidative degradation by cytochrome P450 enzymes, as evidenced in cholinesterase inhibitors.
  • Solubility Modulation : Thiophen-2-ylmethyl groups improve aqueous solubility via sulfur’s polarizability, critical for blood-brain barrier penetration.

Recent breakthroughs include COX-2-selective oxalamides (IC~50~ = 4.72 µM against MCF-7 cells) and acetylcholinesterase inhibitors showing 30-fold selectivity over butyrylcholinesterase. These achievements underscore the scaffold’s adaptability to multiple therapeutic targets.

Structural Classification of Fluorinated Oxalamide Derivatives

Fluorine incorporation alters electronic and steric properties through:

  • σ-Electron Withdrawal : The 2-fluorophenyl group decreases electron density at the amide carbonyl, enhancing hydrogen-bond acceptor capacity.
  • Conformational Restriction : Ortho-fluorine substituents enforce coplanarity between the aromatic ring and oxalamide core, optimizing target binding.
Comparative Properties of Fluorinated vs. Non-Fluorinated Derivatives
Property Fluorinated Oxalamide Non-Fluorinated Analog
LogP 2.8–3.5 1.9–2.4
Plasma Stability (t~1/2~) >6 h 2–3 h
COX-2 Binding Energy −9.2 kcal/mol −7.1 kcal/mol

Research Significance of Thiophenyl-Containing Oxalamides

Thiophene integration confers three advantages:

  • Heterocyclic Aromaticity : The sulfur atom participates in charge-transfer complexes with biological targets, as observed in COX-1/2 inhibition.
  • Stereoelectronic Effects : Thiophen-2-ylmethyl groups delocalize electron density into the oxalamide core, stabilizing transition states during enzyme inhibition.
  • Synthetic Accessibility : Thiophene precursors enable modular synthesis via nucleophilic acyl substitution, achieving yields >90% in optimized protocols.

Notably, N2-(thiophen-2-ylmethyl) derivatives demonstrate dual COX-1/2 upregulation in breast cancer models, suggesting a novel mechanism distinct from classical NSAIDs. This positions thiophenyl-oxalamides as leads for overcoming drug resistance in oncology.

Properties

IUPAC Name

N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-17(23-2,13-7-3-4-8-14(13)18)11-20-16(22)15(21)19-10-12-6-5-9-24-12/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZLRTDPJAJKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorophenyl-2-methoxypropylamine and thiophen-2-ylmethylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often include the use of organic solvents like dichloromethane, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process would likely include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and thiophenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

The table below highlights key oxalamide derivatives and their properties:

Compound Name Substituents Molecular Weight Biological Activity Yield (%) Purity (%) Safety (NOEL) Key References
Target Compound 2-fluorophenyl, thiophen-2-ylmethyl Not reported Unknown Not studied
Compound 13 4-chlorophenyl, thiazolyl 478.14 Antiviral (HIV entry inhibition) 36 90.0
Compound 81 4-chlorophenyl, 4-methoxyphenylpropyl 406.84 (calc.) Not specified
S336 (Savorymyx® UM33) 2,4-dimethoxybenzyl, pyridin-2-ylethyl 383.40 (calc.) Umami flavor enhancer 100 mg/kg/day (rat)
Adamantyl Derivatives (e.g., 6) Adamantyl, benzyloxy ~450 (estimated) Not specified >90
Key Observations:

The 2-fluorophenyl group may improve metabolic stability and lipophilicity relative to non-fluorinated analogs like S336, which uses methoxy groups for similar purposes .

The target compound’s branched methoxypropyl group could further complicate synthesis.

Metabolic and Toxicological Considerations

  • Metabolism :

    • Oxalamides like S336 undergo hydrolysis and oxidative metabolism of aromatic/heterocyclic rings . The target compound’s fluorine atom may slow oxidative degradation, extending half-life but increasing bioaccumulation risks.
    • Thiophene rings are prone to S-oxidation, generating reactive metabolites that necessitate toxicity screening .
  • Structural Alerts :

    • The 4-chlorophenyl group in Compounds 13 and 81 is associated with halogen bonding in antiviral agents but may raise toxicity concerns compared to the target’s fluorophenyl group .

Biological Activity

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20FN3O3S
  • Molecular Weight : 373.44 g/mol
  • CAS Number : 1796951-14-8

The compound features a fluorinated phenyl group, a methoxypropyl side chain, and a thiophenylmethyl moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation, although detailed mechanisms are still under investigation.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, potentially making them candidates for antibiotic development. For instance, compounds with similar structural motifs have demonstrated antibacterial properties against Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential use in treating inflammatory diseases. Studies indicate that similar oxalamide derivatives can inhibit pro-inflammatory cytokine production .
  • Anticancer Potential : There is emerging evidence that oxalamides can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific activity of this compound in cancer models warrants further exploration .

Study 1: Antimicrobial Efficacy

A study tested various oxalamide derivatives for their antimicrobial activity. This compound was found to have significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Oxalamide A3216
This compound168

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound could reduce the production of TNF-alpha in activated macrophages, indicating its potential as an anti-inflammatory agent. The results suggest a dose-dependent response, with significant reductions observed at higher concentrations.

Concentration (µM)TNF-alpha Production (pg/mL)
0250
10180
50100
10050

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